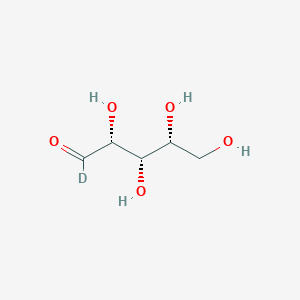
Xylose-d1-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xylose-d1-3: is a deuterium-labeled derivative of xylose, a naturally occurring five-carbon sugar (aldopentose). Xylose is commonly found in the hemicellulose component of plant cell walls and is a significant sugar in lignocellulosic biomass. The deuterium labeling in this compound makes it a valuable tool in various scientific research applications, particularly in metabolic studies and tracer experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Xylose-d1-3 involves the incorporation of deuterium into the xylose molecule. This can be achieved through catalytic hydrogenation of xylose in the presence of deuterium gas. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective production. The final product is purified through various chromatographic techniques to ensure high isotopic purity and chemical purity.
Chemical Reactions Analysis
Types of Reactions: Xylose-d1-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid or other oxidized derivatives.
Reduction: Reduction of this compound can yield xylitol-d1-3, a deuterium-labeled sugar alcohol.
Isomerization: this compound can be isomerized to form xylulose-d1-3, a ketose sugar.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid (HNO3) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using deuterium gas and a catalyst such as Pd/C.
Isomerization: Enzymatic isomerization using xylose isomerase.
Major Products:
Oxidation: Xylonic acid-d1-3
Reduction: Xylitol-d1-3
Isomerization: Xylulose-d1-3
Scientific Research Applications
Xylose-d1-3 has a wide range of scientific research applications, including:
Metabolic Studies: Used as a tracer to study the metabolic pathways of xylose in various organisms.
Isotope Labeling: Employed in isotope labeling experiments to investigate the fate of xylose in biological systems.
Biotechnology: Utilized in the production of biofuels and biochemicals from lignocellulosic biomass.
Medical Research: Used in diagnostic tests to assess intestinal absorption and metabolic disorders.
Mechanism of Action
The mechanism of action of Xylose-d1-3 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium labeling allows researchers to track its conversion and utilization in different biochemical processes. Key molecular targets include xylose isomerase, which converts xylose to xylulose, and xylose reductase, which reduces xylose to xylitol.
Comparison with Similar Compounds
Xylose: The non-deuterated form of Xylose-d1-3.
Xylulose: An isomer of xylose.
Xylitol: A sugar alcohol derived from the reduction of xylose.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atom acts as a stable isotope tracer, allowing for precise tracking of the compound in metabolic studies. This makes this compound particularly valuable in experiments where understanding the detailed metabolic fate of xylose is crucial.
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
(2R,3S,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1D |
InChI Key |
PYMYPHUHKUWMLA-LAVUIIQTSA-N |
Isomeric SMILES |
[2H]C(=O)[C@@H]([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















